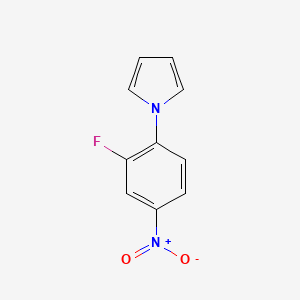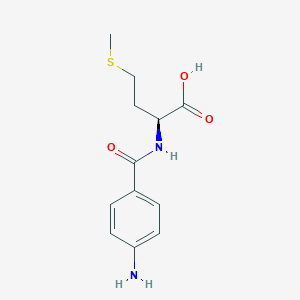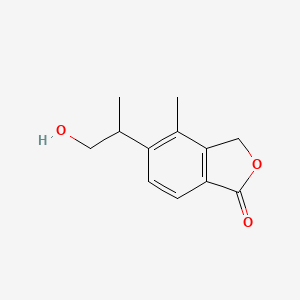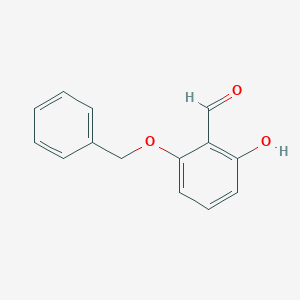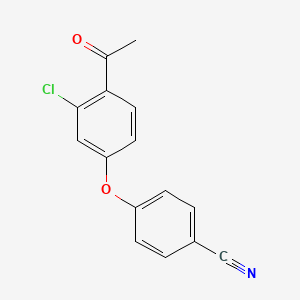
4-(4-Acetyl-3-chlorophenoxy)benzonitrile
Overview
Description
4-(4-Acetyl-3-chlorophenoxy)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzonitrile group attached to a phenoxy ring, which is further substituted with an acetyl and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile typically involves the following steps:
Nitrile Formation:
Phenoxy Group Introduction: The phenoxy group can be introduced via an etherification reaction, where a phenol derivative reacts with a halogenated benzene compound.
Acetylation: The acetyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Chlorination: The chloro group can be introduced via a halogenation reaction using chlorine or a chlorinating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines, secondary amines, or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Acetyl-phenoxy)-benzonitrile: Lacks the chloro group, which may affect its reactivity and applications.
4-(3-Chloro-phenoxy)-benzonitrile:
4-(4-Acetyl-3-chloro-phenoxy)-benzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
4-(4-Acetyl-3-chlorophenoxy)benzonitrile is unique due to the presence of both the acetyl and chloro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can make it a versatile intermediate in organic synthesis and a candidate for various scientific research applications.
Properties
Molecular Formula |
C15H10ClNO2 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
4-(4-acetyl-3-chlorophenoxy)benzonitrile |
InChI |
InChI=1S/C15H10ClNO2/c1-10(18)14-7-6-13(8-15(14)16)19-12-4-2-11(9-17)3-5-12/h2-8H,1H3 |
InChI Key |
ZLCJLABQPDFNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



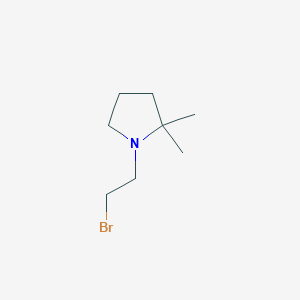

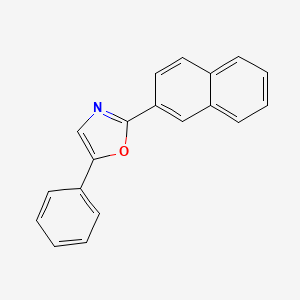
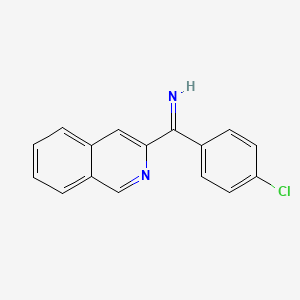
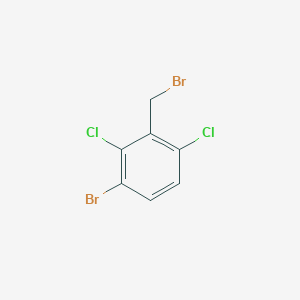
![2-Bromo-naphtho[2,3-b]furan-4,9-dione](/img/structure/B8583861.png)
